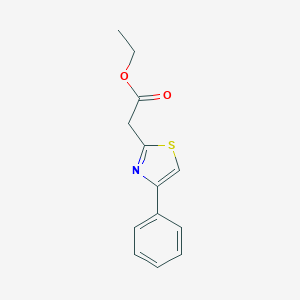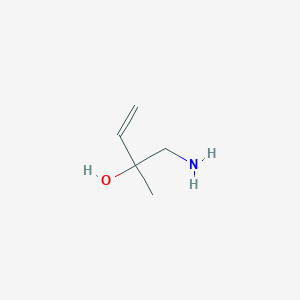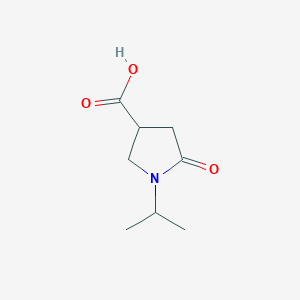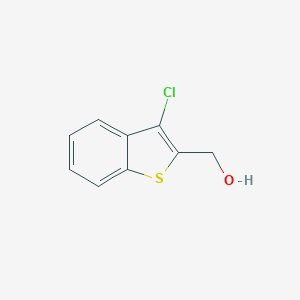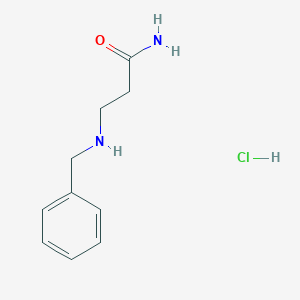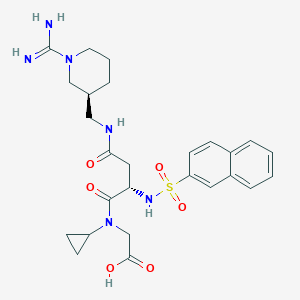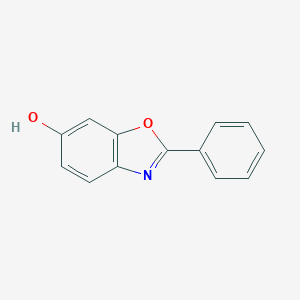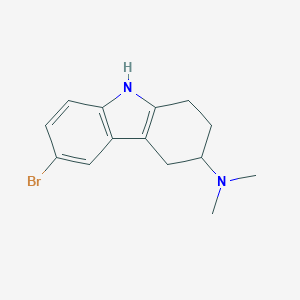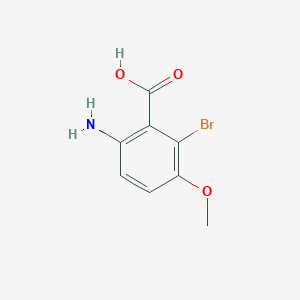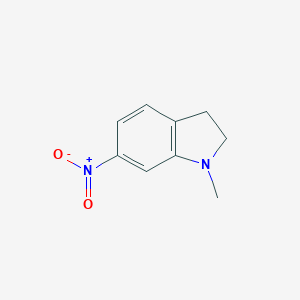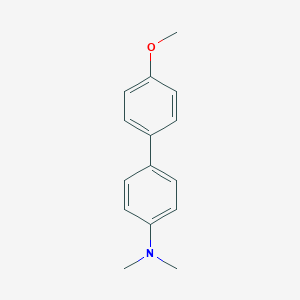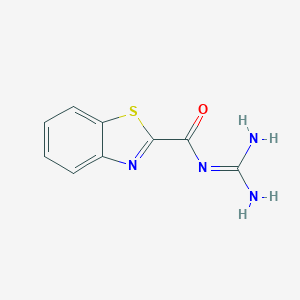
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI), commonly known as Benzothiazole-2-carboxamidine (BTCA), is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BTCA is a heterocyclic organic compound that is synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) is not well understood. However, it is believed that 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA, which may contribute to its anticancer activity.
Efectos Bioquímicos Y Fisiológicos
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been shown to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Furthermore, it has a high stability, which makes it suitable for long-term storage. However, there are also some limitations for lab experiments. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has a low solubility in water, which may limit its applications in certain experiments. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has a relatively low toxicity, which may limit its use in certain assays.
Direcciones Futuras
There are several future directions for the research on 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI). One potential direction is to further investigate its potential as an anticancer agent. This may involve studying its mechanism of action in more detail and conducting preclinical studies to evaluate its efficacy and safety. Another potential direction is to explore its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research could be conducted to optimize the synthesis method of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) involves a series of chemical reactions. The starting material for the synthesis is 2-aminobenzothiazole, which is reacted with chloroformic acid to form 2-chlorobenzothiazole. The 2-chlorobenzothiazole is then reacted with potassium cyanate to form the intermediate compound, 2-benzothiazolecarboxamide. Finally, the intermediate compound is reacted with ammonium chloride to form 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI).
Aplicaciones Científicas De Investigación
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been widely used in scientific research due to its diverse applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science. Furthermore, 2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
198636-30-5 |
|---|---|
Nombre del producto |
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) |
Fórmula molecular |
C9H8N4OS |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
N-(diaminomethylidene)-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C9H8N4OS/c10-9(11)13-7(14)8-12-5-3-1-2-4-6(5)15-8/h1-4H,(H4,10,11,13,14) |
Clave InChI |
RUYAMJPGLSWZFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)N=C(N)N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C(=O)N=C(N)N |
Sinónimos |
2-Benzothiazolecarboxamide,N-(aminoiminomethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




